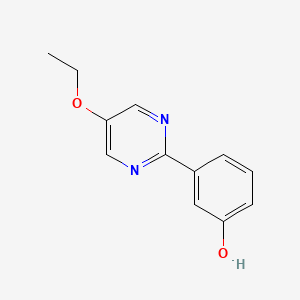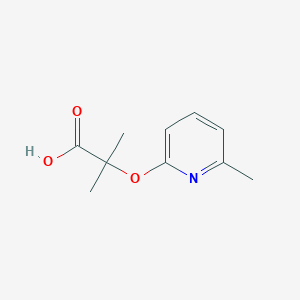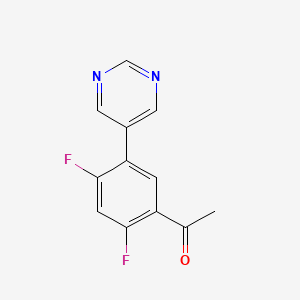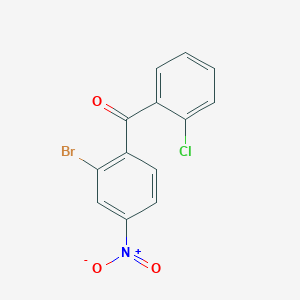
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone typically involves the reaction of 2-bromo-4-nitrobenzoyl chloride with 2-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of nitro groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Reduction: Formation of (2-Amino-4-nitrophenyl)-(2-chlorophenyl)methanone.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学研究应用
Chemistry
In chemistry, (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound can be used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structure may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and a nitro group can influence its binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific pathways.
相似化合物的比较
Similar Compounds
- (2-Bromo-4-nitrophenyl)-(2-fluorophenyl)methanone
- (2-Bromo-4-nitrophenyl)-(2-methylphenyl)methanone
- (2-Bromo-4-nitrophenyl)-(2-iodophenyl)methanone
Uniqueness
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is unique due to the combination of bromine, chlorine, and nitro substituents on the phenyl rings. This combination imparts distinct chemical and physical properties, such as reactivity and stability, which can be leveraged in various applications. The presence of multiple halogen atoms also enhances its potential as a versatile intermediate in organic synthesis.
属性
分子式 |
C13H7BrClNO3 |
|---|---|
分子量 |
340.55 g/mol |
IUPAC 名称 |
(2-bromo-4-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClNO3/c14-11-7-8(16(18)19)5-6-9(11)13(17)10-3-1-2-4-12(10)15/h1-7H |
InChI 键 |
NOZOQPMNNKVZJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



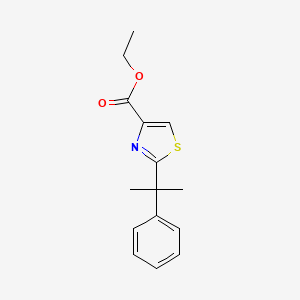


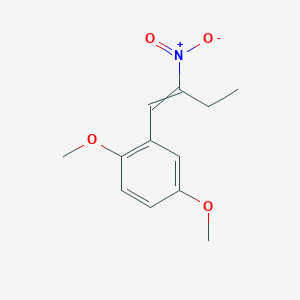

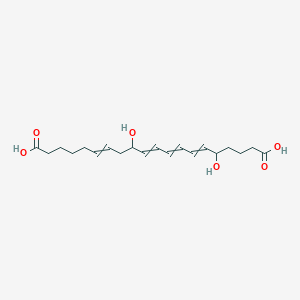
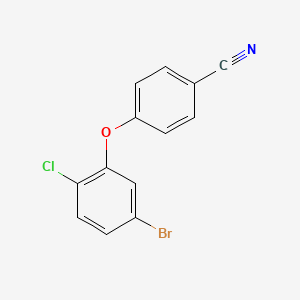

![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)

